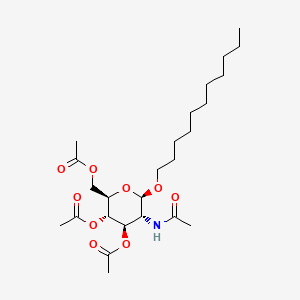
UNDECIL 2-ACETAMIDO-2-DESOXI-3,4,6-TRI-O-ACETIL-beta-D-GLUCOPIRANÓSIDO
Descripción general
Descripción
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate is a biochemical compound used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, and protein-glycan recognition .
Aplicaciones Científicas De Investigación
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is used to study glycan structures and their biological functions.
Medicine: It has applications in the development of antibiotics and antiviral medications.
Industry: The compound is used in the production of various biochemical reagents and intermediates .
Métodos De Preparación
The synthesis of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate involves several stepsThe reaction conditions typically involve the use of acetic anhydride and a base such as pyridine . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Common substitution reactions involve nucleophiles like sodium azide, leading to the formation of azido derivatives
Mecanismo De Acción
The mechanism of action of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids .
Comparación Con Compuestos Similares
Similar compounds to [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate include:
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: This compound is similar in structure but has a methyl group instead of an undecyl group.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride: This compound has a chloride group at the anomeric position instead of an undecyl group.
The uniqueness of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate lies in its undecyl group, which imparts distinct hydrophobic properties, making it useful in specific biochemical applications .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO9/c1-6-7-8-9-10-11-12-13-14-15-31-25-22(26-17(2)27)24(34-20(5)30)23(33-19(4)29)21(35-25)16-32-18(3)28/h21-25H,6-16H2,1-5H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFIEQXFILUYQO-FXEFVXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153086 | |
| Record name | β-D-Glucopyranoside, undecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173725-24-1 | |
| Record name | β-D-Glucopyranoside, undecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173725-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranoside, undecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4AS,9aS)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B573368.png)
![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline](/img/structure/B573373.png)

![5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B573381.png)


![(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid](/img/structure/B573385.png)

